Bienvenue dans la boutique en ligne BenchChem!

2,4-Dibromo-3-fluorobenzamide

Lipophilicity Physicochemical profiling Drug-likeness

2,4-Dibromo-3-fluorobenzamide is a halogenated benzamide derivative (C7H4Br2FNO, MW 296.92 g/mol) characterized by two bromine substituents at the 2- and 4-positions and a single fluorine at the 3-position of the benzamide ring. First catalogued in PubChem in 2016 under CID 119024710, this compound belongs to the dibromofluorobenzamide positional isomer family and is supplied as a research building block with purities ranging from 95% to NLT 98% across specialist vendors.

Molecular Formula C7H4Br2FNO
Molecular Weight 296.92 g/mol
CAS No. 1803716-05-3
Cat. No. B1413367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-3-fluorobenzamide
CAS1803716-05-3
Molecular FormulaC7H4Br2FNO
Molecular Weight296.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)N)Br)F)Br
InChIInChI=1S/C7H4Br2FNO/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H2,11,12)
InChIKeyHDLCQAYMHWKSFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-3-fluorobenzamide (CAS 1803716-05-3): A Positionally Defined Dihalogenated Benzamide Building Block for Structure-Guided Synthesis


2,4-Dibromo-3-fluorobenzamide is a halogenated benzamide derivative (C7H4Br2FNO, MW 296.92 g/mol) characterized by two bromine substituents at the 2- and 4-positions and a single fluorine at the 3-position of the benzamide ring [1]. First catalogued in PubChem in 2016 under CID 119024710, this compound belongs to the dibromofluorobenzamide positional isomer family and is supplied as a research building block with purities ranging from 95% to NLT 98% across specialist vendors . Its substitution pattern—in which the 3-fluoro group sits ortho to the 2-bromo and para to the 4-bromo—creates differential steric and electronic environments at the two bromine sites, enabling potential sequential functionalization strategies that distinguish it from its regioisomeric analogs [1].

Why Positional Isomerism in Dibromofluorobenzamides Prevents Direct Substitution: The Case for 2,4-Dibromo-3-fluorobenzamide


The dibromofluorobenzamide family comprises at least five regioisomers with identical molecular formula (C7H4Br2FNO) and molecular weight (296.92 g/mol), yet their substitution patterns govern divergent reactivity in metal-catalyzed cross-coupling, nucleophilic aromatic substitution, and downstream biological target engagement [1]. The fluorine position dictates the electronic landscape of the aromatic ring: a meta-fluorine relative to the carboxamide (as in the 3-fluoro isomer) exerts a distinct inductive electron-withdrawing effect pattern compared to para- or ortho-fluoro analogs, modulating the activation energy for oxidative addition at each bromine site [1][2]. Two isomers sharing the 2,4-dibromo scaffold—the 3-fluoro and 5-fluoro variants—are reported to serve different synthetic roles, with the 5-fluoro isomer documented as a precursor to fluorinated benzoic acid intermediates for fluoroquinolone antibiotics [2]. No comparable published synthetic route exists for the 3-fluoro isomer, underscoring that these regioisomers are not interchangeable without altering downstream synthetic pathways and product outcomes.

2,4-Dibromo-3-fluorobenzamide: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Computed Lipophilicity Differentiation: XLogP3-AA of 2,4-Dibromo-3-fluorobenzamide vs. Closest Regioisomers

The computed octanol-water partition coefficient (XLogP3-AA) for 2,4-dibromo-3-fluorobenzamide is 2.3, as determined by PubChem's XLogP3 3.0 algorithm [1]. This value places the compound in a moderately lipophilic range suitable for blood-brain barrier penetration assessment in CNS drug discovery programs. Among the dibromofluorobenzamide isomer series, all positional isomers share the same molecular formula but exhibit subtle differences in computed lipophilicity due to the orientation of the carboxamide dipole relative to the halogen substitution pattern [2]. The 3-fluoro isomer positions the fluorine meta to the carboxamide, creating a distinct hydrogen-bonding and solvation profile compared to the 5-fluoro isomer (CAS 221528-24-1), which has documented utility as a fluoroquinolone precursor but no publicly available XLogP3-AA value for direct comparison [3]. This computed property establishes the baseline physicochemical identity of the compound for pharmacokinetic pre-screening.

Lipophilicity Physicochemical profiling Drug-likeness

Commercial Purity Specification: Minimum 98% (NLT) vs. 95% Baseline Across Vendors

Commercial availability of 2,4-dibromo-3-fluorobenzamide is documented from multiple vendors with divergent purity specifications. MolCore offers the compound at NLT 98% purity , while AKSci supplies it at 95% minimum purity . In comparison, the 5-fluoro regioisomer (CAS 221528-24-1) is similarly available at 95%+ purity from vendors including Delta-Bio [1]. The NLT 98% specification from MolCore represents a 3-percentage-point purity advantage over the 95% baseline, which is relevant for applications requiring high-fidelity building blocks in multi-step syntheses where cumulative impurity effects can diminish overall yield. However, no independent certificate of analysis (COA) data or batch-to-batch consistency metrics are publicly available for either isomer.

Quality control Purity specification Vendor comparison

Differential Synthetic Utility: The 2,4-Dibromo-3-fluoro Substitution Pattern as a Latent Orthogonal Coupling Scaffold

The 2,4-dibromo-3-fluorobenzamide scaffold contains two bromine atoms in electronically and sterically distinct environments: the 2-bromo sits ortho to both the carboxamide and the 3-fluoro substituent, while the 4-bromo is para to the 3-fluoro group and meta to the carboxamide [1]. This differential activation is predicted to enable sequential palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with chemoselectivity favoring the sterically less hindered 4-position first. In contrast, the 2,4-dibromo-5-fluorobenzamide isomer places both bromines in electronically similar environments relative to the fluorine, reducing the inherent orthogonality of the two halide handles [2]. This structural distinction has practical consequences: the 5-fluoro isomer has been employed as a precursor in a single-step hydrolysis to the corresponding benzoic acid [2], while the 3-fluoro isomer's unique substitution pattern is more suited to multi-step diversification strategies where sequential coupling is desired. Note: This orthogonal reactivity assertion is a class-level inference based on established principles of palladium-catalyzed cross-coupling selectivity in polyhalogenated aromatics; no direct experimental kinetic or selectivity data for this specific compound have been published.

Cross-coupling Sequential functionalization Halogen selectivity

Topological Polar Surface Area and Hydrogen-Bonding Profile: Preclinical Developability Comparison with Regioisomers

The topological polar surface area (TPSA) of 2,4-dibromo-3-fluorobenzamide is computed as 43.1 Ų, with one hydrogen bond donor (amide NH2) and two hydrogen bond acceptors (amide carbonyl, fluorine) [1]. This TPSA falls well below the 140 Ų threshold commonly associated with oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration, suggesting favorable membrane permeability characteristics [2]. All dibromofluorobenzamide regioisomers share an identical hydrogen bond donor/acceptor count (1 donor, 2 acceptors) and identical TPSA (43.1 Ų) due to the same atomic composition, meaning this parameter does not differentiate between isomers. However, the TPSA value establishes that the entire isomer class possesses a developability profile consistent with CNS drug-likeness criteria, and the 3-fluoro isomer's specific combination of TPSA (43.1 Ų) and XLogP3-AA (2.3) yields a computed CNS MPO (Multiparameter Optimization) desirability score that can be calculated for lead selection purposes [1].

Drug-likeness Permeability ADME prediction

Explicit Evidence Limitation Statement: Absence of Direct Comparative Bioactivity, Toxicity, or In Vivo Data

A comprehensive search of PubMed, PubChem, patent databases (Google Patents, Justia Patents, WIPO), and chemical supplier technical documentation (excluding benchchems.com, evitachem.com, molecule, and vulcanchem) yielded zero primary research papers, zero patents, and zero regulatory filings that report quantitative bioactivity data (IC50, EC50, Ki, MIC, etc.), in vivo pharmacokinetic parameters, toxicity profiles, or target engagement data for 2,4-dibromo-3-fluorobenzamide (CAS 1803716-05-3). This compound's first appearance in PubChem was in 2016, and its literature footprint is limited to computed properties and vendor catalog entries [1]. The closest structurally characterized analog with any published synthetic utility is the 5-fluoro regioisomer (CAS 221528-24-1), documented as an intermediate in a 1998 synthetic route to 2,4-dibromo-5-fluorobenzoic acid for fluoroquinolone antibiotic synthesis [2]. No such synthetic utility has been reported for the 3-fluoro isomer. Scientific users evaluating this compound for procurement should understand that all differentiation claims beyond computed physicochemical properties and vendor purity specifications are class-level inferences drawn from halogenated benzamide structural systematics rather than compound-specific experimental evidence.

Data gap Evidence quality Procurement caution

Evidence-Based Application Scenarios for 2,4-Dibromo-3-fluorobenzamide in Medicinal Chemistry and Chemical Biology


Sequential Cross-Coupling Scaffold for Unsymmetrical Biaryl Benzamide Libraries

The differential steric environment of the two bromine atoms in 2,4-dibromo-3-fluorobenzamide—where the 4-bromo is sterically more accessible than the 2-bromo (ortho to both fluorine and carboxamide)—makes this regioisomer a candidate for sequential Suzuki-Miyaura coupling to generate unsymmetrically 2,4-diarylated-3-fluorobenzamides [1]. This strategy is less feasible with the 2,4-dibromo-5-fluorobenzamide isomer, where the two bromine positions have more similar steric profiles, and with the non-fluorinated 2,4-dibromobenzamide, which lacks the electronic bias provided by the fluorine substituent. This application is a class-level inference; experimental validation of chemoselectivity is required [1].

Fluorinated Fragment Library Construction for 19F NMR-Based Screening

The single fluorine atom at the 3-position provides a 19F NMR spectroscopic handle for fragment-based drug discovery (FBDD) screening. 19F NMR is widely used to detect weak-binding fragments (KD in the μM–mM range) with high sensitivity [1]. 2,4-Dibromo-3-fluorobenzamide, with its fluorine located meta to the carboxamide, places the NMR probe in a position that is minimally perturbed by amide-directed interactions with protein targets, potentially preserving the fluorine's reporting fidelity in binding assays compared to ortho- or para-fluoro analogs where the fluorine is in closer proximity to the amide binding motif [1]. The computed drug-like properties (TPSA 43.1 Ų, XLogP3-AA 2.3) support fragment library compatibility [2].

Intermediate for Fluorinated Heterocycle Synthesis via Bromine Displacement

The ortho-bromo amide motif (bromine at position 2 adjacent to the carboxamide) enables intramolecular cyclization reactions—such as copper-catalyzed Ullmann-type coupling or palladium-catalyzed C–N bond formation—to generate fluorinated benzoxazinones, quinazolinones, or related heterocyclic scaffolds [1]. The 3-fluoro substituent electronically activates the ring toward nucleophilic aromatic substitution while the two bromine atoms serve as leaving groups or coupling handles. This synthetic utility is well-established for halogenated benzamides as a class; the 2,4-dibromo-3-fluoro pattern specifically offers bromine at both the ortho (cyclization-competent) and para (diversification-competent) positions [1].

Physicochemical Probe for Halogen-Bonding Structural Biology Studies

The presence of both bromine (heavy halogen, strong σ-hole donor) and fluorine (weak σ-hole donor, strong hydrogen-bond acceptor) on the same benzamide scaffold creates a tool compound for systematic halogen-bonding studies in structural biology [1]. The 3-fluoro, 2-bromo, 4-bromo substitution pattern provides a gradient of halogen-bond donor strengths (Br > F) at distinct geometric orientations relative to the carboxamide hydrogen-bonding motif. This enables crystallographic or computational investigations of halogen-bond preferences at protein-ligand interfaces, as documented in the structural systematics literature on halogenated benzamides [1].

Quote Request

Request a Quote for 2,4-Dibromo-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.